Annatto - 1393-63-1

Annatto

Catalog Number: EVT-1184505
CAS Number: 1393-63-1
Molecular Formula: C24H28O4
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The extract prepared from annatto seed, Bixa orellana (L.), using a food grade extraction solvent. Annatto is a color source of yellowish to reddish-orange color obtained from the seed coating of the tree bixa orellanna. the oil- soluble annatto consists mainly of bixin, a carotenoid soluble in fats and oils with the color which is produced in the fat portion of the food. it has a yellow hue, very good oxidation stability, fair light stability, and good heat stability, but it is unstable above 125°c. the water-soluble annatto is norbixin (the product resulting when bixin is saponified and the methylethyl group is split off) which is dis- solved as a potassium salt in lye. it is readily soluble in aqueous alkalis with the coloring occurring in the protein and starch fraction of the food. it has a yellow to orange hue and precipitates in most acid foods. the usage level is 0.5–10 ppm in the finished food. it is used in sausage casings, oleomargarine, shortening, and cheese. Food coloring in dairy products, especially butter and cheese, flour confectionary, fish, meat products, soft drinks, snack foods and dry mixes. In wood stains, polish, and varnishes. Spice or condiment. Insect repellent.
Synthesis Analysis

The extraction of annatto pigments from Bixa orellana seeds can be achieved through various methods:

  1. Soxhlet Extraction: This method uses ethanol as a solvent to extract the pigment, yielding approximately 31.4% of the pigment content from the seeds .
  2. Aqueous Alkali Abrasion: Seeds are abraded in cold aqueous alkali (potassium or sodium hydroxide) to remove pigments. The resulting suspension is acidified to precipitate the pigments .
  3. Oil Processing: The seeds can also be processed in hot vegetable oil to extract pigments, resulting in a suspension that can be filtered and dried .
  4. Solvent Extraction: This involves dissolving the pigment in a solvent, filtering out insoluble materials, and then removing fats and waxes before crystallization and drying .

These methods allow for varying concentrations of bixin and norbixin, with higher purity extracts developed for specific applications.

Molecular Structure Analysis

The molecular structure of annatto pigments primarily consists of carotenoids, specifically bixin and norbixin:

  • Bixin: A fat-soluble compound with a molecular formula of C_25H_30O_4. It has a complex structure featuring multiple double bonds that contribute to its color properties.
  • Norbixin: A water-soluble form of bixin that results from saponification. Its molecular formula is C_24H_28O_5. The structural difference between bixin and norbixin lies in the presence of an additional carboxylic acid group in norbixin, enhancing its solubility in water.

Both compounds exhibit unique optical properties due to their conjugated double bond systems, which allow them to absorb light at specific wavelengths, contributing to their vibrant colors .

Chemical Reactions Analysis

Annatto pigments undergo several chemical reactions during extraction and processing:

  1. Saponification: Bixin can be converted into norbixin through hydrolysis in alkaline conditions, which enhances its solubility in water.
  2. Degradation Reactions: Exposure to light and heat can lead to degradation of carotenoids, resulting in loss of color intensity. Protecting extracts from these conditions is crucial for maintaining their stability.
  3. Complex Formation: Bixin can form complexes with various food matrices, influencing color stability and intensity during storage .

These reactions are essential for optimizing the use of annatto as a food coloring agent.

Mechanism of Action

The mechanism by which annatto imparts color involves the absorption of specific wavelengths of light by its carotenoid pigments:

  • When light hits the annatto pigment molecules, certain wavelengths are absorbed while others are reflected or transmitted. The absorbed wavelengths correspond to blue-green light, while red-orange light is reflected, giving foods their characteristic color.
  • The dual solubility properties of bixin (fat-soluble) and norbixin (water-soluble) allow for versatile applications in both oil-based and aqueous food products .

This mechanism underlies the effectiveness of annatto as a natural coloring agent across various food formulations.

Physical and Chemical Properties Analysis

Annatto exhibits several notable physical and chemical properties:

  • Color: Ranges from yellow to orange-red depending on the concentration of bixin versus norbixin.
  • Solubility: Bixin is soluble in oils while norbixin is soluble in water; this dual solubility allows for diverse applications in food products.
  • Stability: Annatto extracts can degrade when exposed to high temperatures or prolonged light exposure; therefore, storage conditions must be controlled to maintain pigment integrity .
  • Chemical Composition: The seeds contain approximately 4.5–5.5% total pigment content, predominantly consisting of 70–80% bixin .

These properties make annatto an effective coloring agent but also necessitate careful handling during processing.

Applications

Annatto has a wide range of applications across various industries:

  1. Food Industry: Used extensively as a natural coloring agent in cheeses (e.g., Cheddar, Mimolette), dairy products (e.g., butter), snacks, baked goods, and processed meats due to its vibrant color and natural origin .
  2. Cosmetics: Due to its antioxidant properties, annatto extracts are utilized in cosmetic formulations for skin protection and coloration.
  3. Pharmaceuticals: Recent studies have explored using annatto-based nanostructures for drug delivery systems due to their biocompatibility and bioactivity against various pathogens .
  4. Biomedical Applications: Research has demonstrated potential uses for annatto extracts in wound healing and as antimicrobial agents due to their bioactive compounds .
Taxonomic Classification and Botanical Description of Bixa orellana

Phylogenetic Position within the Bixaceae Family

Bixa orellana Linnaeus (family Bixaceae) is the sole significant source of the commercially valuable carotenoid bixin. Recent plastome analyses confirm its placement within the order Malvales, forming a sister clade with Malvaceae (e.g., cacao) and showing close affinity to Thymelaeaceae. The chloroplast genome (158,823–159,708 bp) exhibits a quadripartite structure with 112–129 unique genes, including 85 protein-coding genes, 36 tRNAs, and 8 rRNAs. Notably, comparative genomics reveals unique evolutionary adaptations: a duplication of rpl2 in the inverted repeat region and the absence of trnG-UCC, which distinguishes it from related Malvales species like Theobroma cacao [2] [5].

Table 1: Comparative Chloroplast Genomics of Bixaceae and Relatives

SpeciesGenome Size (bp)Total GenesUnique Features
Bixa orellana158,823–159,708112–129rpl2 duplication; lacks trnG-UCC
Theobroma cacao~160,600125Standard Malvaceae structure
Heritiera fomes~164,000130Expanded inverted repeats (34,494 bp)

Morphological Characteristics: Seeds, Leaves, and Fruit Structure

Bixa orellana is an evergreen shrub or small tree (6–12 m height, trunk diameter ≤30 cm) with smooth, brown bark exuding orange sap when damaged. Key morphological traits include:

  • Leaves: Spirally arranged, ovate to cordate (5–25 cm long), with acuminate tips and prominent palmate venation. Petioles are terete (1–13 cm), and young leaves exhibit rusty scales [1] [3] [8].
  • Flowers: Hermaphroditic, pentameric panicles (8–50 flowers), with pink or white obovate petals (1.5–3 cm). Flowers feature 5–6 nectar glands at the pedicel apex, attracting pollinators [3] [7].
  • Fruit: Dehiscent, ovoid capsules (4–5 cm) covered in soft spines. Immature pods are green, ripening to vibrant red-brown. Each capsule contains 30–45 pyramidal seeds (3–5 mm) embedded in a waxy, blood-red aril rich in carotenoids. Phenotypic variation exists, with pod colors ranging from yellow to magenta and stem colors from green to red [1] [5] [6].

Table 2: Fruit and Seed Phenotypic Diversity in Bixa orellana

PhenotypeSeed Aril ColorFlower ColorStem ColorGeographic Prevalence
MagentaDeep redPinkRedPeruvian Amazon
YellowPale orangeWhiteGreenBrazilian uplands
GreenLight redWhiteGreenCoastal Kenya

Geographic Distribution and Ecological Adaptations

Native to the Amazon Basin (primarily Brazil, Peru, Bolivia), Bixa orellana has been pantropically distributed since the 16th century. Ecological niche modeling identifies optimal habitats in:

  • Core Native Zones: South Rondônia (Brazil), Madre de Dios Basin (Peru), and Orinoco Plains (Venezuela), characterized by annual rainfall of 1,500–3,000 mm and temperatures of 25–32°C [3] [6].
  • Introduced Ranges: Naturalized in East Africa (e.g., Kenya, Tanzania), Southeast Asia (India, Philippines), and the Caribbean. In the Galápagos, it is a potentially invasive introduced species [4].

The species thrives in well-drained, fertile soils (pH 5.5–8.0) at elevations <1,500 m. Genetic studies reveal population structuring along precipitation gradients; Brazilian urucurana variants exhibit adaptations to seasonal droughts, while Peruvian accessions favor humid floodplains [3] [6]. Global cultivation is dominated by:

  • Peru: Largest exporter (4,000 t/year seeds)
  • Brazil: Largest producer (5,000 t/year) and consumer
  • Kenya: Second-largest exporter (1,500 t/year) [1] [3].

Properties

CAS Number

1393-63-1

Product Name

Annatto

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+

InChI Key

ZVKOASAVGLETCT-LRRSNBNMSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O

Solubility

Soluble in alcohol, ether, oils
In water, 5.23X10-13 mg/L at 25 °C (estimated)

Synonyms

alpha-norbixin
beta-norbixin
norbixin
norbixin, (9-cis)-isomer
norbixin, potassium salt
norbixin, sodium salt

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)O)/C=C/C=C(\C)/C=C/C(=O)O

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